molecular formula C18H17N3O3 B2700802 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 865286-13-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2700802
CAS No.: 865286-13-1
M. Wt: 323.352
InChI Key: UIHFRCUMOHIZBH-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a 3-phenylpropanamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHFRCUMOHIZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and phenylpropanamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, we compare it with structurally or functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Biological Activity (If Reported)
Target Compound : this compound 1,3,4-Oxadiazole 5-(2-Methoxyphenyl), 2-(3-phenylpropanamide) ~337.37 Enhanced lipophilicity due to phenylpropanamide; methoxy group improves solubility Not explicitly reported in provided evidence
Compound 2a : 2-Aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-(Triazole-phenyl), 2-aryl Varies (~300–350) Triazole-pendant increases hydrogen-bonding capacity Anticancer screening (preliminary)
Compound I : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 5-(3-Phenylpropyl), 2-(2-chlorophenyl) ~347.89 Sulfur atom enhances electronic polarizability; chloro group increases lipophilicity Antimicrobial activity (hypothesized)
Compound STL086318 : N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole 2-(2-Ethylphenyl), 3-(3-methylphenyl) 335.40 Tetrazole ring (acidic NH) improves solubility; methyl/ethyl groups modulate steric effects Unknown (supplier data only)

Key Comparative Insights:

Core Heterocycle: The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to the tetrazole in STL086318 , but lower acidity than the thiadiazole in Compound I .

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing chloro group in Compound I .
  • The phenylpropanamide chain in the target compound introduces greater conformational flexibility compared to the rigid triazole-pendant derivatives in .

Thiadiazole derivatives (e.g., Compound I) are often prioritized for antimicrobial applications due to sulfur’s interaction with bacterial enzymes .

Research Findings and Limitations

  • Synthesis: The target compound can be synthesized via methods similar to those in , where POCl₃-mediated cyclization of acylhydrazides is employed.
  • Activity Gaps: No direct biological data for the target compound are available, unlike its triazole- or thiadiazole-containing analogs .

Notes and Cautions

  • Structural Nuances: Minor substituent changes (e.g., methoxy vs. chloro) significantly alter pharmacokinetics. For example, the chloro group in Compound I may confer higher toxicity than the methoxy group in the target compound.
  • Data Limitations : The absence of solubility, stability, or toxicity profiles for the target compound necessitates further empirical validation.

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique heterocyclic structure combining oxadiazole and phenyl moieties, which are known for their pharmacological properties. The molecular formula is C18H15N3O3C_{18}H_{15}N_{3}O_{3} with a molecular weight of 321.33 g/mol.

PropertyValue
Molecular Formula C18H15N3O3
Molecular Weight 321.33 g/mol
CAS Number 6282-45-7

Antiglycation Potential

Research indicates that compounds similar to this compound exhibit antiglycation properties. Glycation is a process that can lead to various complications in diabetes and aging. The compound potentially inhibits the formation of advanced glycation end-products (AGEs), which are implicated in numerous diseases.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating strong activity compared to standard chemotherapeutics.

Animal Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results indicate a reduction in edema and inflammatory markers in treated groups compared to controls. These findings support its potential use in treating inflammatory diseases.

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